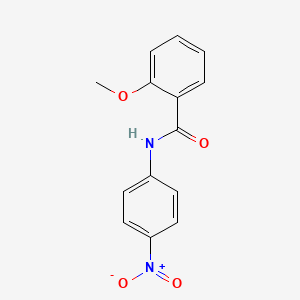![molecular formula C11H10FN3O2 B4925411 [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Übersicht
Beschreibung
[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The exact mechanism of action of [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
Studies have shown that [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has various biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has shown promising results in various experiments, indicating its potential for use in various fields of scientific research. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. One direction is the further development of the compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid as a new antibiotic or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, [1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been studied for its potential use in the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-10(6-11(16)17)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOOZRHTOVQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluorophenyl)-5-methyltriazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)



acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
